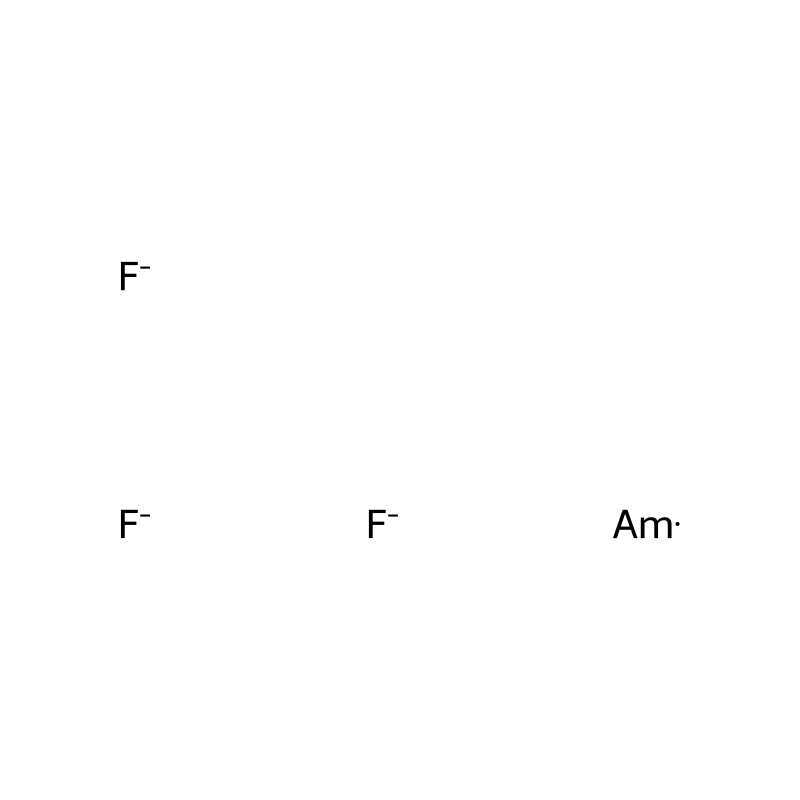Americium(III) fluoride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Americium(III) fluoride, also known as americium trifluoride, is a chemical compound with the formula AmF. This compound consists of americium, a synthetic element, and fluorine. It appears as a pink solid that is soluble in water, forming a hydrate under certain conditions. Americium(III) fluoride is categorized within the family of actinide compounds and exhibits unique properties due to the presence of americium, which typically exists in several oxidation states, including +3, +4, and +2. The compound's structure is often compared to that of other lanthanide fluorides due to its similar ionic radii and coordination environments .
This reaction typically occurs in weak acidic solutions where the americium ions react with fluoride ions to form solid americium(III) fluoride. Additionally, americium(III) fluoride can be converted to americium(IV) fluoride by reacting it with molecular fluorine:
This transformation highlights the compound's versatility and its ability to participate in redox reactions involving different oxidation states of americium .
Americium(III) fluoride can be synthesized using several methods:
- Precipitation Method: This involves adding a solution containing americium ions to a fluoride source (such as sodium fluoride) under controlled pH conditions.
- Solid-State Reaction: Americium oxide can react with ammonium bifluoride at elevated temperatures to produce americium(III) fluoride.
- Fluorination: Direct fluorination of americium metal or its oxides using fluorine gas at high temperatures can yield americium(III) fluoride .
These methods highlight the compound's synthesis flexibility and its dependence on the chemical form of the starting materials.
- Nuclear Research: Used in studies related to nuclear fuel cycles and actinide behavior in various chemical environments.
- Radiochemical Analysis: Serves as a standard for measuring other actinides or for calibration purposes in radiochemical assays.
- Nuclear Waste Management: Understanding the behavior of americium compounds can aid in developing strategies for managing radioactive waste .
Studies on the interactions of americium(III) fluoride focus primarily on its solubility and stability in various chemical environments. Research indicates that the solubility of americium(III) fluoride is influenced by pH and the presence of complexing agents. Interaction studies also explore how this compound behaves under conditions mimicking those found in geological formations or nuclear waste repositories, providing insights into its long-term stability and mobility .
Americium(III) fluoride shares similarities with several other compounds within the actinide series and lanthanide series. Key comparable compounds include:
| Compound | Formula | Color | Solubility |
|---|---|---|---|
| Americium(III) chloride | AmCl | Pink | Soluble |
| Americium(III) bromide | AmBr | Light yellow | Poorly soluble |
| Americium(III) iodide | AmI | Light yellow | Poorly soluble |
| Cerium(III) fluoride | CeF | White | Soluble |
| Lanthanum(III) fluoride | LaF | White | Soluble |
Uniqueness
Americium(III) fluoride is unique due to its radioactivity and specific coordination chemistry associated with actinides. Unlike other lanthanide fluorides, which are typically non-radioactive, americium compounds require careful handling due to their potential health hazards. Additionally, the ability to exist in multiple oxidation states allows for diverse chemical behavior not commonly seen in other similar compounds .








